molecular formula C3H3NO2 B1669376 Cyanoacetic acid CAS No. 372-09-8

Cyanoacetic acid

Cat. No.: B1669376
CAS No.: 372-09-8
M. Wt: 85.06 g/mol
InChI Key: MLIREBYILWEBDM-UHFFFAOYSA-N
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Description

Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a precursor to cyanoacrylates, which are key components in adhesives .

Mechanism of Action

Target of Action

Cyanoacetic acid is a versatile intermediate in the preparation of other chemicals . It primarily targets various substituted aryl or heteryl amines . These amines are used in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

This compound interacts with its targets through a process known as cyanoacetylation . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . These reactions lead to the formation of biologically active novel heterocyclic moieties . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

Pharmacokinetics

It is known that the compound is used extensively in the synthesis of other chemicals, suggesting that it may be metabolized and excreted following its use in these reactions .

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have been found to have diverse biological activities, making them of interest in the development of new chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Additionally, the compound is a white, hygroscopic solid, suggesting that it may be sensitive to moisture .

Comparison with Similar Compounds

Cyanoacetic acid is unique due to its dual functional groups (nitrile and carboxylic acid), which provide it with diverse reactivity. Similar compounds include:

This compound stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-cyanoacetic acid
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InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)
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InChI Key

MLIREBYILWEBDM-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)C(=O)O
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Molecular Formula

C3H3NO2
Record name CYANOACETIC ACID
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DSSTOX Substance ID

DTXSID0027149
Record name Cyanoacetic acid
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Molecular Weight

85.06 g/mol
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Physical Description

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline]
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Boiling Point

108 °C at 15 mm Hg
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Solubility

Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid
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Density

greater than 1.1 at 68 °F (USCG, 1999)
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Vapor Pressure

0.03 [mmHg]
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Color/Form

Hygroscopic crystals

CAS No.

372-09-8
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Record name Acetic acid, 2-cyano-
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Melting Point

151 °F (USCG, 1999), 66 °C
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Synthesis routes and methods I

Procedure details

Aqueous formaldehyde (162 ml, 37%) was added slowly to a solution of cyanacetic acid (85g) and dimethylamine (350 ml, 26% aqueous). The solution was stirred at 15° C during the addition and then at 40° C for a further 30 minutes. Carbon dioxide evolution commenced at 31° C, the rate of evolution increasing with rising temperature. The solution was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the solvent was evaporated at atmospheric pressure to give an oil. The infrared spectrum of the oil showed two nitrile peaks (2240cm-1 and 2220cm-1) indicating the pressure of two compounds. Distillation of the mixture gave 2-dimethylaminomethylacrylonitrile (25g, 23%, boiling point 43° C/1.0mm) and 1,3-bis(dimethylamino) propane-2-nitrile (43g, 31% boiling point 57° C/0.8mm).
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162 mL
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nitrile
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Synthesis routes and methods II

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-cinnamic acid amidoxime used as starting material was prepared by the reaction of 3,4-dimethoxycinnamonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3,4-dimethoxycinnamonitrile was obtained from 3,4-dimethoxybenzaldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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3,4-Dimethoxy-cinnamic acid amidoxime
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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